Gluconic acid

Descripción

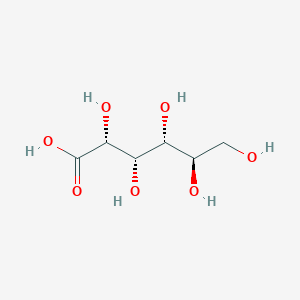

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

157663-13-3 |

|---|---|

Fórmula molecular |

C6H12O7 |

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

Clave InChI |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Color/Form |

NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |

Densidad |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131.0 °C 131 °C 113-118°C |

Otros números CAS |

133-42-6 526-95-4 10361-31-6 |

Descripción física |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |

Pictogramas |

Irritant |

Números CAS relacionados |

10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Vida útil |

TURNS YELLOW ON EXPOSURE TO LIGHT |

Solubilidad |

1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |

Sinónimos |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origen del producto |

United States |

Biochemical Pathways and Enzymology of Gluconic Acid Metabolism

Microbial Biosynthesis Pathways of D-Gluconic Acid

The industrial-scale production of D-gluconic acid predominantly relies on microbial fermentation, with Aspergillus niger and Gluconobacter oxydans being the most studied and utilized organisms. nih.govfrontiersin.org These microbes employ different enzymatic strategies to achieve the oxidation of D-glucose to D-gluconic acid, reflecting their unique metabolic capabilities.

Aspergillus niger Glucose Oxidation Pathway

Aspergillus niger is a filamentous fungus widely favored for gluconic acid production due to its robust growth, high yields, and the relative ease of product separation. google.com The fungus possesses a complete enzymatic toolkit for the efficient conversion of glucose. als-journal.comtaylors.edu.my This extracellular process is remarkably swift compared to the synthesis of other organic acids by the same fungus. wur.nl

The initial and pivotal step in the A. niger pathway is the oxidation of β-D-glucose, catalyzed by the enzyme glucose oxidase (GOD, EC 1.1.3.4). wur.nlsrce.hr This flavoprotein, primarily located in the cell wall and extracellular fluid, facilitates a dehydrogenation reaction where the aldehyde group at the C-1 position of glucose is oxidized to form D-glucono-δ-lactone. srce.hrfrontiersin.orgresearchgate.net This reaction utilizes molecular oxygen as an electron acceptor, resulting in the concomitant production of hydrogen peroxide (H₂O₂) as a byproduct. nih.govwur.nlsrce.hr The activity of glucose oxidase is a significant factor, accounting for approximately 80% of the total enzymatic activity in the process. frontiersin.org The enzyme is highly specific for the β-D-glucose anomer. wur.nlrsc.org

To mitigate the potential toxicity of hydrogen peroxide to the cells and to prevent the inactivation of glucose oxidase itself, A. niger produces catalases (EC 1.11.1.6). google.comwur.nl These enzymes efficiently decompose hydrogen peroxide into water and oxygen. nih.govwur.nl

The D-glucono-δ-lactone formed in the first step is an intermediate that is subsequently converted to D-gluconic acid. This conversion occurs through hydrolysis. Under neutral or alkaline conditions, this hydrolysis can happen spontaneously. nih.govfrontiersin.org However, as the fermentation progresses, the accumulation of this compound lowers the pH of the medium. nih.govfrontiersin.org In these acidic conditions, the hydrolysis is facilitated by a specific enzyme called lactonase (EC 3.1.1.17), also produced by A. niger. nih.govwur.nl This enzymatic action ensures the efficient and complete conversion to the final acid product.

The hydrolysis reaction is as follows: D-glucono-δ-lactone + H₂O → D-gluconic acid rsc.org

| Enzyme | EC Number | Substrate | Product(s) | Organism |

| Glucose Oxidase | 1.1.3.4 | β-D-glucose, O₂ | D-glucono-δ-lactone, H₂O₂ | Aspergillus niger |

| Catalase | 1.11.1.6 | Hydrogen peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) | Aspergillus niger |

| Lactonase | 3.1.1.17 | D-glucono-δ-lactone, H₂O | D-gluconic acid | Aspergillus niger |

Once produced, this compound can be taken up by the A. niger cells and further metabolized. nih.gov The primary route for its intracellular catabolism is through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govfrontiersin.org Upon entering the cell, this compound is phosphorylated by the enzyme gluconokinase to produce 6-phosphogluconate. rsc.orghmdb.ca This molecule is a key intermediate of the PPP, a central metabolic route that generates NADPH and precursors for nucleotide synthesis. hmdb.canih.gov Some strains of A. niger may also utilize a non-phosphorylative pathway for gluconate catabolism. frontiersin.org The flux of metabolites through glycolysis versus the PPP can be influenced by environmental conditions and the efficiency of this compound re-uptake. nih.gov

Gluconobacter oxydans Glucose Dehydrogenase Pathways

Gluconobacter oxydans, a gram-negative acetic acid bacterium, is another industrially important microorganism for this compound production. frontiersin.orgmdpi.com It is particularly noted for its capacity for incomplete oxidation of various sugars and alcohols. mdpi.comcaister.com Unlike A. niger, G. oxydans lacks a complete tricarboxylic acid (TCA) cycle, leading to the accumulation of intermediate oxidation products like this compound rather than complete oxidation to CO₂ and H₂O. frontiersin.orgfrontiersin.org This bacterium employs a different enzymatic system centered around glucose dehydrogenases. srce.hrfrontiersin.org

The predominant pathway for this compound synthesis in G. oxydans occurs in the periplasmic space. frontiersin.org This pathway is initiated by a membrane-bound glucose dehydrogenase (GDH, EC 1.1.99.17) that contains pyrroloquinoline quinone (PQQ) as a cofactor. frontiersin.orgasm.orgnih.gov This PQQ-dependent GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, which is then converted to D-gluconic acid. nih.govkarger.com This process is directly linked to the respiratory chain, contributing to the generation of a proton motive force for energy production. caister.comnih.gov

The periplasmic oxidation is highly efficient, with the activity of the PQQ-dependent GDH being significantly higher than its cytoplasmic counterpart. frontiersin.orgfrontiersin.org The resulting this compound can be further oxidized in the periplasm by other membrane-bound dehydrogenases to products like 2-ketothis compound and 5-ketothis compound. frontiersin.orgasm.orgoup.com

In addition to the primary periplasmic pathway, G. oxydans also possesses a cytoplasmic pathway where glucose can be converted to this compound by an NADP⁺-dependent glucose dehydrogenase. frontiersin.orgfrontiersin.org However, the periplasmic route is the main contributor to the high yields of this compound observed in this bacterium. frontiersin.org

| Enzyme | EC Number | Cofactor | Location | Reaction | Organism |

| Glucose Dehydrogenase (GDH) | 1.1.99.17 | Pyrroloquinoline quinone (PQQ) | Periplasmic Membrane | D-glucose → D-glucono-δ-lactone | Gluconobacter oxydans |

| Gluconate Dehydrogenase (GADH) | - | - | Periplasmic Membrane | D-gluconic acid → 2-ketothis compound | Gluconobacter oxydans |

| Glucose Dehydrogenase | 1.1.1.47 | NADP⁺ | Cytoplasm | D-glucose → D-gluconic acid | Gluconobacter oxydans |

Cytoplasmic NADP+-Dependent Glucose Dehydrogenase Pathway

Distinct from the periplasmic oxidation route, certain bacteria possess a secondary, cytoplasmic pathway for this compound synthesis. This intracellular route is initiated once glucose is transported into the cell's cytoplasm. The key enzyme in this pathway is a soluble, NADP+-dependent glucose dehydrogenase (EC 1.1.1.47). researchgate.netfrontiersin.org This enzyme catalyzes the oxidation of glucose to form glucono-δ-lactone, which is subsequently converted to this compound. researchgate.net

This cytoplasmic pathway operates at a different pH optimum compared to its periplasmic counterpart, with NAD(P)-linked dehydrogenases generally showing optimal activity in alkaline pH ranges, typically between 8.0 and 11.0. researchgate.net In organisms like Gluconobacter oxydans, the activity of the periplasmic PQQ-dependent glucose dehydrogenase is significantly higher (approximately 27-fold) than the cytoplasmic NADP+-dependent GDH, making the periplasmic route the dominant pathway for this compound production in that species. frontiersin.org The this compound produced via this cytoplasmic pathway can then be directed into the pentose phosphate pathway for further cellular metabolism. researchgate.netfrontiersin.org

Further Oxidation to Keto-Gluconates (2-KGA, 5-KGA, 2,5-DKGA)

This compound is not always the final product of glucose oxidation in many bacteria. It can serve as a substrate for further oxidation to various keto-gluconates, primarily 2-keto-D-gluconic acid (2-KGA), 5-keto-D-gluconic acid (5-KGA), and 2,5-diketo-D-gluconic acid (2,5-DKGA). frontiersin.orgnih.gov This conversion is carried out by a series of membrane-bound dehydrogenases.

2-Keto-D-gluconic acid (2-KGA) is formed by the action of gluconate 2-dehydrogenase (GA2DH). jmb.or.krd-nb.info This enzyme is found in bacteria such as Gluconobacter, Pseudomonas, and Serratia. jmb.or.krd-nb.info

5-Keto-D-gluconic acid (5-KGA) is produced from the oxidation of gluconate by a membrane-bound PQQ-dependent gluconate-5-dehydrogenase (GA5DH). researchgate.net In some organisms, the formation of 2-KGA or 5-KGA can be influenced by pH, with neutral pH favoring 2-KGA and acidic pH favoring 5-KGA production. frontiersin.org

2,5-Diketo-D-gluconic acid (2,5-DKGA) is synthesized via the sequential oxidation of this compound. First, this compound is oxidized to 2-KGA, which is then further oxidized to 2,5-DKGA by 2-keto-D-gluconate dehydrogenase (2-KGDH). nih.govresearchgate.net This pathway is particularly notable in species like Gluconobacter oxydans. nih.gov

These oxidation steps are linked to the respiratory chain, allowing the cell to generate energy. frontiersin.orgd-nb.info The specific keto-gluconate produced can vary significantly among different bacterial strains and is influenced by the specific dehydrogenases they possess and the fermentation conditions. d-nb.info

Comparative Analysis of Fungal and Bacterial this compound Biosynthesis

The biosynthesis of this compound occurs via fundamentally different pathways and enzymes in fungi and bacteria. srce.hrresearchgate.net The primary distinction lies in the key enzyme responsible for the initial oxidation of glucose and its cellular location.

In fungi , particularly the industrially significant Aspergillus niger, this compound production is catalyzed by glucose oxidase (GOD) (EC 1.1.3.4). srce.hrnih.gov This enzyme is a flavoprotein that is primarily located in the cell wall or secreted extracellularly. nih.govramauniversity.ac.in It oxidizes β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor. plos.org The lactone then spontaneously or enzymatically hydrolyzes to this compound. srce.hrramauniversity.ac.in

In contrast, bacteria like Gluconobacter and Pseudomonas utilize glucose dehydrogenase (GDH) for glucose oxidation. srce.hrasm.org There are two main bacterial pathways:

The dominant route in many species, such as Gluconobacter oxydans, is a periplasmic pathway catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (m-GDH) (EC 1.1.5.2 or EC 1.1.99.17). jmb.or.krnih.govscielo.br This process occurs in the space between the inner and outer bacterial membranes.

A secondary, cytoplasmic pathway exists where a soluble NADP+-dependent glucose dehydrogenase converts glucose to this compound inside the cell. researchgate.netfrontiersin.org

The fungal process is characterized by high oxygen demand and the production of hydrogen peroxide as a byproduct, which is then typically decomposed by catalase. nih.gov The bacterial periplasmic pathway, on the other hand, links the oxidation directly to the respiratory chain without producing H₂O₂. d-nb.info

| Feature | Fungal Biosynthesis (e.g., Aspergillus niger) | Bacterial Biosynthesis (e.g., Gluconobacter oxydans) |

|---|---|---|

| Primary Enzyme | Glucose Oxidase (GOD) srce.hrnih.gov | Glucose Dehydrogenase (GDH) srce.hrnih.gov |

| Enzyme Location | Extracellular / Cell Wall nih.govramauniversity.ac.in | Periplasmic (membrane-bound) or Cytoplasmic (soluble) frontiersin.orgnih.gov |

| Cofactor | Flavin adenine (B156593) dinucleotide (FAD) plos.org | Pyrroloquinoline quinone (PQQ) or NADP+ researchgate.netjmb.or.kr |

| Electron Acceptor | Molecular Oxygen (O₂) plos.org | Respiratory Chain (via ubiquinone) or NADP+ researchgate.netd-nb.info |

| Key Byproduct | Hydrogen Peroxide (H₂O₂) nih.gov | None (direct electron transfer) d-nb.info |

Metabolic Engineering Targets for Enhanced this compound Production

To improve the efficiency of microbial this compound production, various metabolic engineering strategies have been developed. These approaches aim to increase the metabolic flux towards this compound and prevent its further consumption or conversion into undesired byproducts. researchgate.net

Key strategies include:

Deletion of Competing Pathways: A primary target is the elimination of enzymes that metabolize this compound. For instance, in Klebsiella pneumoniae, deleting the gad gene, which encodes for gluconate dehydrogenase, prevents the conversion of this compound and leads to its accumulation. researchgate.netnih.gov This strategy resulted in a strain capable of producing 422 g/L of this compound in fed-batch fermentation. nih.gov Similarly, in E. coli, deleting genes like pgi (glucose-6-phosphate isomerase) and zwf (glucose-6-phosphate dehydrogenase) can redirect carbon flux away from glycolysis and the pentose phosphate pathway, thereby improving the yield of products derived from glucose oxidation. mit.edu

Overexpression of Key Biosynthetic Enzymes: Increasing the expression levels of the core enzymes in the production pathway can significantly boost output. This includes overexpressing glucose oxidase in fungal systems or the relevant glucose dehydrogenase in bacterial hosts. researchgate.net

Optimization of Cofactor and Energy Balance: The redox reactions in this compound synthesis are dependent on cofactors like NADP+ or PQQ. Engineering the metabolic network to optimize the supply and regeneration of these cofactors can enhance the efficiency of the dehydrogenases. researchgate.net

| Engineering Strategy | Specific Target/Action | Organism Example | Objective |

|---|---|---|---|

| Deletion of Competing Pathways | Deletion of gad gene (gluconate dehydrogenase) | Klebsiella pneumoniae researchgate.netnih.gov | Prevent this compound degradation, forcing accumulation. |

| Deletion of Competing Pathways | Deletion of pgi (phosphoglucose isomerase) and zwf (G6P dehydrogenase) | Escherichia coli mit.edu | Prevent glucose consumption via glycolysis and PPP, increasing precursor availability. |

| Overexpression of Key Enzymes | Overexpression of glucose dehydrogenase (GDH) | Bacterial systems researchgate.net | Increase the rate of glucose oxidation to this compound. |

| Transporter Engineering | Enhance expression of glucose importers or this compound exporters | General bacterial/fungal systems researchgate.net | Improve substrate uptake and reduce product inhibition. |

Enzymology of Key Biosynthetic Enzymes

Glucose Oxidase Characterization and Engineering

Glucose oxidase (GOD, EC 1.1.3.4) from Aspergillus niger is the most extensively studied and commercially utilized enzyme for this compound production and biosensor applications. plos.org

Characterization:

Structure: GOD is a dimeric glycoprotein (B1211001) with a total molecular weight of approximately 150-160 kDa. plos.orgresearchgate.netnih.gov Each monomer is tightly, but not covalently, bound to a flavin-adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity. plos.org

Mechanism: The enzyme catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone while reducing its FAD cofactor. The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide. plos.orgmdpi.com

Kinetics and Specificity: The enzyme is highly specific for D-glucose. researchgate.net A reported Kₘ value for D-glucose for the enzyme from Penicillium pinophilum is 6.2 mM. researchgate.net

Optimal Conditions: The optimal pH for GOD activity is typically in the range of 4.0 to 6.0. researchgate.net The enzyme is generally stable at temperatures up to 40-50°C but becomes unstable at higher temperatures. researchgate.netnih.gov

Engineering: Research efforts have focused on improving the stability and activity of GOD for industrial and diagnostic applications. Protein engineering strategies, combining random mutagenesis and rational design, have yielded significant improvements. plos.org

Thermal Stability: Mutations have been identified that enhance thermal stability. For example, the T554M substitution in A. niger GOD creates a stabilizing sulfur-pi interaction, while the double mutation Q90R/Y509E introduces a new salt bridge at the dimer interface. plos.org Combining these mutations resulted in a triple mutant with significantly higher stability than the wild-type enzyme. plos.org In silico approaches are also used to predict mutations, such as introducing new disulfide bonds, to enhance structural stability. mdpi.com

Activity: A double substitution (Q124R/L569E) was shown to double the specific activity of the enzyme without significantly affecting its stability. plos.org

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Commission No. | EC 1.1.3.4 | plos.org |

| Source Organism | Aspergillus niger, Penicillium spp. | plos.org |

| Structure | Dimeric glycoprotein | plos.orgnih.gov |

| Molecular Weight | ~150-160 kDa | plos.org |

| Cofactor | Flavin adenine dinucleotide (FAD) | plos.org |

| Optimal pH | 4.0 - 6.0 | researchgate.net |

| Optimal Temperature | ~50 °C | nih.gov |

Glucose Dehydrogenase Characterization and Engineering

Glucose dehydrogenase (GDH) is the key enzyme for this compound production in bacteria. These enzymes are diverse and can be classified based on their cofactor requirements and cellular location.

Characterization:

Quinoprotein GDH (PQQ-dependent): Membrane-bound GDHs (m-GDH, EC 1.1.5.2) are typically monomeric proteins of about 87-90 kDa that use pyrroloquinoline quinone (PQQ) as a redox cofactor. scielo.brmdpi.com They are anchored to the cytoplasmic membrane with a large catalytic domain facing the periplasm. scielo.br These enzymes often exhibit broad substrate specificity. For example, GDH from Arthrobacter globiformis C224 can oxidize D-glucose (Kₘ = 0.21 mM), D-xylose, D-galactose, and maltose. mdpi.com They typically function optimally under acidic pH conditions (pH 3.0-6.0). researchgate.net

NADP+-Dependent GDH: Soluble, cytoplasmic GDHs (EC 1.1.1.47 or EC 1.1.1.119) use NADP+ as a cofactor. researchgate.netfrontiersin.org These enzymes generally show optimal activity at alkaline pH values (8.0-11.0). researchgate.net

NAD+-Dependent GDH: While less common for the direct this compound pathway from glucose, NAD+-dependent dehydrogenases are involved in related sugar acid metabolic routes, such as UDP-glucose dehydrogenase (EC 1.1.1.22) which converts UDP-glucose to UDP-glucuronic acid. mdpi.comgenscript.com

Engineering: Engineering of GDH has been pursued for applications in biocatalysis and waste valorization.

Expression and Purification: Recombinant GDH from various sources, including the thermophile Sulfolobus solfataricus, has been successfully expressed in hosts like E. coli for characterization and application. nih.gov

Immobilization: To improve stability and reusability, GDH has been immobilized on various supports. An engineered GDH immobilized on a hierarchically porous silica (B1680970) support (MM-SBA-15) showed high immobilization efficiency (>98%) and enhanced stability over multiple reuse cycles compared to commercial supports. nih.gov This immobilized enzyme was successfully used to convert glucose from bread waste hydrolysate into this compound. nih.gov

Kinetic Characterization: The kinetic parameters of engineered and purified GDHs are crucial for their application. For a recombinant GDH from S. solfataricus, Kₘ and Vₘₐₓ values were determined to be 0.87 mM and 5.91 U/mg, respectively. nih.gov Immobilization can lead to an apparent drop in Vₘₐₓ due to mass transfer limitations or partial blockage of active sites. nih.gov

| GDH Type | EC Number (example) | Location | Cofactor | Optimal pH | Reference |

|---|---|---|---|---|---|

| Quinoprotein GDH | 1.1.5.2 | Periplasmic (Membrane-bound) | PQQ | Acidic (3.0-6.0) | researchgate.netmdpi.com |

| NADP+-dependent GDH | 1.1.1.47 | Cytoplasmic (Soluble) | NADP+ | Alkaline (8.0-11.0) | frontiersin.orgresearchgate.net |

| UDP-Glucose Dehydrogenase | 1.1.1.22 | Cytoplasmic | NAD+ | Alkaline (~8.0-9.0) | mdpi.comgenscript.com |

Role of Cofactors (FAD, PQQ, NADP+) in this compound Bioconversion

The bioconversion of glucose to this compound is a critical oxidative process catalyzed by distinct enzymes that rely on specific cofactors. These cofactors act as electron acceptors, facilitating the dehydrogenation of glucose. The primary enzymes involved are glucose oxidase and glucose dehydrogenase, each with a preference for a particular cofactor. srce.hrnih.gov

In fungi, such as Aspergillus niger, the oxidation of β-D-glucose to D-glucono-δ-lactone is predominantly catalyzed by glucose oxidase (GOx) . nih.govwikipedia.org This enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor. wikipedia.orgacs.org The FAD molecule is non-covalently bound to the active site of the enzyme and acts as the initial electron acceptor, becoming reduced to FADH₂ during the oxidation of glucose. wikipedia.orgrsc.org The reduced FADH₂ is then re-oxidized by molecular oxygen, which serves as the final electron acceptor, leading to the formation of hydrogen peroxide (H₂O₂) as a byproduct. wikipedia.orgacs.org

In contrast, bacteria employ glucose dehydrogenases (GDH) for this compound production. srce.hr These enzymes are further classified based on their cofactor requirements. nih.gov One major class of GDH found in bacteria like Gluconobacter oxydans is dependent on pyrroloquinoline quinone (PQQ) . srce.hrnih.govnih.gov These PQQ-dependent glucose dehydrogenases are membrane-bound enzymes that transfer electrons from glucose to the respiratory chain. nih.govfrontiersin.org

Another class of glucose dehydrogenases utilizes nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor. nih.govfrontiersin.org This NADP+-dependent glucose dehydrogenase is typically found in the cytoplasm and is less commonly involved in the primary production of this compound compared to its PQQ-dependent counterpart. srce.hrfrontiersin.org

Catalase Function in Hydrogen Peroxide Detoxification during Fungal Fermentation

During the production of this compound by fungi like Aspergillus niger, the glucose oxidase-catalyzed reaction generates hydrogen peroxide (H₂O₂) as a significant byproduct. srce.hrnih.gov Hydrogen peroxide is a reactive oxygen species (ROS) that can be toxic to the cells and can also inactivate the glucose oxidase enzyme itself, thereby halting this compound production. wur.nlgoogle.com

To counteract this, fungi such as A. niger produce the enzyme catalase . srce.hrwur.nlslideshare.net Catalase is a highly efficient enzyme that catalyzes the decomposition of hydrogen peroxide into water and molecular oxygen. nih.govslideshare.netresearchgate.net This detoxification process is crucial for maintaining the viability of the fungal cells and ensuring the stability and continued activity of glucose oxidase during fermentation. wur.nlrsc.org

The expression of catalase is often induced in parallel with glucose oxidase, highlighting the coordinated cellular response to manage the oxidative stress associated with this compound production. wur.nl In some industrial applications, exogenous catalase is added to the fermentation broth to supplement the endogenous activity and further enhance the efficiency and yield of this compound. researchgate.netrsc.org The importance of catalase is underscored by studies showing significantly higher conversion yields of glucose to this compound in the presence of this enzyme. researchgate.net

Human Gluconate Metabolism and Gluconokinase Activity

While gluconate metabolism is well-documented in microorganisms, its role in human physiology is an area of ongoing investigation. escholarship.orgnih.govescholarship.org The discovery of human gluconokinase activity has shed light on a potential pathway for gluconate utilization in the body. escholarship.orgresearchgate.netportlandpress.com

Biochemical Characterization of Human Gluconokinase Isoforms

Recent research has led to the identification and characterization of human gluconokinase (GntK) . escholarship.orgnih.govresearchgate.net Studies have focused on the recombinant expression, purification, and biochemical analysis of its isoforms. escholarship.orgnih.govescholarship.org Human gluconokinase has been shown to be a dimeric enzyme that exhibits ATP-dependent phosphorylation activity. escholarship.orgnih.govescholarship.org

Crucially, detailed substrate specificity assays have revealed that human gluconokinase is highly specific for D-gluconate and its lactone derivative, showing negligible activity towards a wide array of other common metabolites. nih.govescholarship.orgplos.org This strict specificity points towards a dedicated role for this enzyme in gluconate metabolism. escholarship.orgnih.gov Kinetic analyses have been performed to determine the enzyme's affinity for its substrates (gluconate and ATP) and its catalytic efficiency. nih.govplos.org

Select a parameter to view its value for Human Gluconokinase (Isoform I).

Data derived from studies on the steady-state kinetics of purified human gluconokinase isoform I. plos.org

Metabolic Flux Analysis of Gluconate Impact on Hexose Monophosphate Shunt

The phosphorylation of gluconate by gluconokinase produces 6-phosphogluconate , a key intermediate in the Hexose Monophosphate (HMP) Shunt , also known as the pentose phosphate pathway (PPP). rsc.orgescholarship.orgresearchgate.net This pathway is central to cellular metabolism, responsible for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. wikipedia.org

Metabolic flux analysis, a computational modeling technique, has been employed to investigate the impact of gluconate metabolism on the HMP shunt in human cells, particularly in red blood cells. escholarship.orgresearchgate.net These analyses predict that the introduction of gluconate can lead to significant changes in the metabolic flux through the HMP shunt. escholarship.orgnih.gov By providing an alternative entry point into this pathway, gluconate metabolism can increase the flux through the HMP shunt, leading to enhanced production of NADPH and ribose-5-phosphate. escholarship.org This, in turn, can have a ripple effect on various anabolic pathways, including nucleotide, amino acid, and lipid metabolism. escholarship.org

Studies using 13C-labeled gluconate tracers have further solidified the connection between gluconate catabolism and the HMP shunt, providing a direct and accurate method for determining the flux split between glycolysis and the PPP. nih.govasm.org The findings suggest that gluconate can serve as a context-specific carbon source that directly fuels the HMP shunt, a metabolic route that remains to be fully explored in human physiology. escholarship.orgnih.gov

Advanced Biotechnological Production of Gluconic Acid

Strain Selection and Improvement for Industrial Fermentation

The economic viability of gluconic acid production is heavily reliant on the productivity of the microbial strains used. Consequently, significant research efforts are directed towards the discovery, characterization, and genetic enhancement of high-yielding microorganisms.

Metabolic engineering has emerged as a powerful tool to augment the production capabilities of microorganisms. By targeted genetic modifications, it is possible to channel metabolic fluxes towards the synthesis of this compound and eliminate bottlenecks in the production pathway.

Aspergillus niger and Gluconobacter oxydans are the most extensively studied and industrially significant microorganisms for this compound production. nih.gov Genetic engineering strategies for these organisms have primarily focused on the overexpression of key enzymes and the deletion of genes responsible for byproduct formation.

In the case of Gluconobacter oxydans, a key strategy to enhance this compound yield is to prevent its further oxidation into keto-gluconic acids. This has been achieved by inactivating the genes encoding for gluconate-2-dehydrogenase. frontiersin.org For example, a recombinant G. oxydans strain, ZJU2, was developed by knocking out a gluconate-2-dehydrogenase encoding gene, which successfully blocked the downstream metabolic pathway. frontiersin.org Similarly, in Klebsiella pneumoniae, knocking out the this compound dehydrogenase encoding gene blocked the keto-GA pathway and resulted in a significant increase in this compound production, reaching up to 422 g/L. frontiersin.org However, the pathogenic nature of K. pneumoniae restricts its industrial applications. frontiersin.org

Another approach in G. oxydans has been to improve the growth yield, which is naturally low due to its unusual glucose metabolism where most of the glucose is oxidized in the periplasm. nih.govasm.org By inactivating the gene for the membrane-bound glucose dehydrogenase, either alone or in combination with the gene for the cytoplasmic glucose dehydrogenase, researchers were able to significantly increase the growth yield and growth rate of the mutant strains. asm.orgscilit.com For instance, the growth yield of the mutant N44-1 ΔmgdH sgdH::kan increased by 271% compared to the parental strain. asm.org

Table 1: Examples of Genetically Modified Strains for Enhanced this compound Production

| Microorganism | Genetic Modification | Effect on Production | Reference |

| Aspergillus niger | Overexpression of glucose oxidase (GOD) gene | Increased calcium gluconate production to 160.5 ± 5.6 g/L | nih.gov |

| Penicillium oxalicum | Simultaneous expression of GOD and catalase from A. niger | Enhanced sodium gluconate production from cellulose (B213188) | nih.gov |

| Gluconobacter oxydans | Knockout of a gluconate-2-dehydrogenase encoding gene | Blocked further oxidation of this compound | frontiersin.org |

| Klebsiella pneumoniae | Knockout of this compound dehydrogenase encoding gene | Increased this compound production to 422 g/L | frontiersin.org |

| Gluconobacter oxydans N44-1 | Inactivation of membrane-bound and cytoplasmic glucose dehydrogenase genes | Increased growth yield by 271% | asm.org |

The isolation and screening of novel microbial strains from diverse environmental sources remain a fundamental approach for discovering potent this compound producers. A wide array of microorganisms, particularly filamentous fungi, are known to produce this compound. nih.gov Genera such as Aspergillus, Penicillium, Fusarium, and Mucor have been identified as potential candidates. nih.gov

Screening programs often involve isolating fungi from specific environments, such as soil and sugar cane waste, and then testing their ability to produce acids on a glucose-rich medium. nih.gov A study involving forty-one fungal species from fifteen genera isolated from Egyptian soil and sugar cane waste revealed that a significant portion, nearly 51%, were capable of producing this compound. nih.gov Among these, Aspergillus niger was found to be a particularly potent producer. nih.gov

High-throughput screening methods are crucial for efficiently screening a large number of isolates. A novel two-step high-throughput strategy has been developed for screening high-yield gluconate strains of Aspergillus niger. docksci.com The first step is a qualitative assay based on the color change of an indicator, while the second step is a quantitative assay that measures the absorbance of a chelate formed with Cu²⁺. docksci.com This method has proven to be as accurate as high-performance liquid chromatography (HPLC) and has successfully identified mutant strains with significantly higher production rates. docksci.com

Once a promising strain is identified, it undergoes a thorough characterization to assess its fermentation properties. This includes optimizing culture conditions such as pH, temperature, and substrate concentration. For example, a mutant strain of Aspergillus niger, ORS-4.410, was found to produce a maximum of 78.04 g/L of this compound at a glucose concentration of 12%, a temperature of 30°C, and a pH of 5.5. researchgate.net

Table 2: Characterization of a High-Yielding Aspergillus niger Strain

| Parameter | Optimal Condition/Value | Reference |

| Strain | Aspergillus niger ORS-4.410 (mutant) | researchgate.net |

| Maximum this compound Production | 78.04 g/L | researchgate.net |

| Optimal Glucose Concentration | 12% (w/v) | researchgate.net |

| Optimal Temperature | 30°C | researchgate.net |

| Optimal pH | 5.5 | researchgate.net |

| Fermentation Period | 10-12 days | researchgate.net |

While a high initial concentration of the carbon source, typically glucose, is desirable for achieving a high final product concentration, it can also lead to substrate inhibition, negatively impacting microbial growth and productivity. In Aspergillus niger fermentation, glucose concentrations exceeding 300 g/L are generally considered infeasible. frontiersin.org

A common and effective strategy to overcome substrate inhibition is the use of fed-batch fermentation. nih.govmdpi.com In this approach, the fermentation is initiated with a moderate glucose concentration, and additional glucose is fed intermittently or continuously as it is consumed by the microorganisms. srce.hr This strategy allows for maintaining a low but non-limiting glucose concentration in the fermenter, thus avoiding the inhibitory effects of high sugar levels. mdpi.comnih.gov Fed-batch cultivation has been successfully employed for this compound production using Aspergillus niger, often in conjunction with pH regulation through the addition of sodium hydroxide or potassium hydroxide. nih.govsrce.hr

In addition to substrate inhibition, the accumulation of byproducts can also be detrimental. In the case of Aspergillus niger, the glucose oxidase-catalyzed reaction produces hydrogen peroxide (H₂O₂), which can inhibit the enzyme. nih.gov As mentioned earlier, the co-expression of catalase can mitigate this issue. Furthermore, the accumulation of glucono-δ-lactone, an intermediate in the conversion of glucose to this compound, can also be disadvantageous to the rate of glucose oxidation. nih.gov

For bacterial fermentation with Gluconobacter oxydans, the secondary oxidation of this compound to keto-gluconic acid is a significant challenge. nih.gov This can be inhibited by maintaining a glucose concentration higher than 15 mM and a pH lower than 3.5. nih.gov

Fermentation Process Optimization and Engineering

The design and optimization of the fermentation process are critical for maximizing the yield, productivity, and economic feasibility of this compound production. Key parameters that are controlled and optimized include pH, temperature, dissolved oxygen concentration, and nutrient levels. iitr.ac.in

Submerged fermentation (SmF) is the most common method for industrial-scale production of this compound, particularly using Aspergillus niger. srce.hriitr.ac.in In this technique, the microorganism is grown in a liquid medium containing all the necessary nutrients within a bioreactor.

The morphology of the filamentous fungus Aspergillus niger in submerged culture can significantly impact the fermentation performance. It can grow as dispersed mycelia or as pellets. researchgate.net While pellet formation is often favored in industrial production, studies have shown that a dispersed mycelial morphology can lead to higher this compound production rates. researchgate.net A dispersed morphology can improve the volumetric oxygen transfer coefficient (kLa), which is crucial for the highly aerobic process of glucose oxidation. researchgate.net

Key process parameters that are optimized in submerged fermentation include:

pH: The optimal pH for this compound production by Aspergillus niger is typically between 4.5 and 6.5. nih.govsrce.hr Maintaining the pH within this range is crucial, as lower pH values can favor the production of other organic acids like citric acid. srce.hr

Temperature: The optimal temperature for fermentation is generally around 30°C. nih.govals-journal.com

Aeration: A high rate of aeration is essential to provide sufficient oxygen for the glucose oxidase enzyme. srce.hr

Glucose Concentration: As discussed previously, fed-batch strategies are often employed to maintain an optimal glucose concentration. srce.hr

Immobilized cell systems offer an alternative to free-cell submerged fermentation. In this approach, the microbial cells are entrapped or attached to a solid support material. This can offer several advantages, including higher cell densities, easier separation of the biocatalyst from the product, and the potential for continuous operation. researchgate.netresearchgate.net For instance, Aspergillus niger immobilized on cellulose micro-fibrils has been used for this compound production in a continuous recirculation reactor. researchgate.net

Solid-state fermentation (SSF) is a process in which microorganisms are grown on a solid substrate with a low moisture content. This technique has been explored for this compound production using Aspergillus niger, often utilizing agricultural wastes as the solid support. nih.gov SSF can offer advantages such as lower energy consumption and reduced wastewater generation compared to submerged fermentation.

A notable example is the use of tea waste as a solid support for the growth of Aspergillus niger ARNU-4, a metal-resistant strain, with a molasses-based fermentation medium. nih.gov In this system, a maximum this compound production of 76.3 g/L was achieved. nih.gov The addition of supplements like yeast extract further enhanced the production to 82.2 g/L. nih.gov

Key parameters optimized in SSF for this compound production include:

Moisture Content: A moisture level of around 70% was found to be optimal. nih.gov

Temperature: The optimal temperature was determined to be 30°C. nih.gov

Aeration: An aeration volume of 2.5 L/min was found to be suitable for maximal production. nih.gov

Inoculum Size: An inoculum size of 3% was identified as optimal. nih.gov

Another innovative application of SSF is the production of Aspergillus niger spores, which can then be used as a source of glucose oxidase for the bioconversion of glucose to this compound. researchgate.net Spores produced via SSF on substrates like buckwheat seeds have been shown to be effective biocatalysts, and they can be reused for multiple cycles. researchgate.net

Table 3: Comparison of Submerged and Solid-State Fermentation for this compound Production

| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |

| Medium | Liquid | Solid substrate with low moisture |

| Microorganism | Free cells, pellets, or immobilized cells | Grown on a solid support |

| Advantages | Easier control of process parameters, higher productivity in some cases | Lower energy consumption, reduced wastewater, potential use of agro-industrial wastes |

| Challenges | High energy consumption for aeration and agitation, potential for high viscosity | Difficult to control temperature and moisture gradients, lower productivity in some cases |

| Example | Aspergillus niger in a stirred-tank bioreactor | Aspergillus niger on tea waste with molasses |

Continuous and Fed-Batch Fermentation Strategies

Continuous and fed-batch fermentation strategies are widely employed to enhance the productivity of this compound. These methods allow for better control over the fermentation process, leading to higher product yields and concentrations compared to traditional batch fermentation.

To maintain a high concentration of microbial cells within the bioreactor, various biomass retention and recycle systems are utilized. These systems are crucial for improving the volumetric productivity of this compound. A common approach involves the use of membrane filtration techniques, such as microfiltration and ultrafiltration, to separate the microbial cells from the fermentation broth. The retained cells are then recycled back into the fermenter. This strategy of cell-recycle continuous fermentation has been successfully applied with Aspergillus niger, significantly increasing the glucose conversion rate to 31.05 ± 0.29 g/L/h with a yield of 0.984 ± 0.067 mol/mol. auburn.eduresearchgate.net

Another method for biomass retention is cell immobilization, where microbial cells are entrapped in or adsorbed onto a solid support. For instance, Aureobasidium pullulans cells have been immobilized on porous sinter glass in a fluidized bed reactor for continuous this compound production. This system achieved a continuous production of 260 g/L of this compound at a retention time of 21 hours. niscpr.res.in

Nanofiltration (NF) is a key technology in these integrated routes, particularly for the purification and concentration of this compound. nih.govfrontiersin.org By selecting appropriate NF membranes, it is possible to separate this compound from the fermentation broth, which may contain unconverted glucose and other impurities. nih.gov For example, a membrane-integrated hybrid fermentation system using Gluconobacter oxydans produced 93 g/L of this compound with 98% purity, a yield of 0.94 g/g, and a productivity of 6.7 g/L/h. frontiersin.org In another study, an integrated membrane system was optimized for the purification of this compound produced from sugarcane juice, where the nanofiltration membrane retained over 85% of unconverted glucose and allowed for an 88% permeation of this compound. nih.govsrce.hr

| Fermentation Strategy | Microorganism | Key Feature | This compound Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |

|---|---|---|---|---|---|

| Cell-Recycle Continuous Fermentation | Aspergillus niger | Calculated automatic feedback strategy | - | 31.05 ± 0.29 | 0.984 ± 0.067 mol/mol |

| Continuous Fermentation with Immobilized Cells | Aureobasidium pullulans | Immobilization on porous sinter glass | 260 | 12.4 | - |

| Membrane-Integrated Hybrid Fermentation | Gluconobacter oxydans | Integration of microfiltration and nanofiltration | 93 | 6.7 | 0.94 |

Bioreactor Design and Operational Parameters

The design of the bioreactor and the precise control of operational parameters are critical for maximizing the efficiency of this compound fermentation. Key parameters that require careful management include oxygen transfer, dissolved oxygen concentration, and pH.

This compound production is an aerobic process that demands a high supply of oxygen. sciencepubco.com The rate of oxygen transfer from the gas phase to the liquid phase can be a limiting factor in the bioconversion of glucose. sciencepubco.com Therefore, optimizing the volumetric oxygen transfer coefficient (kLa) is crucial. This can be achieved by adjusting the agitation speed and aeration rate. harbinengineeringjournal.com For instance, in the fermentation of sodium gluconate by Aspergillus niger, increasing the inlet oxygen concentration from 21% to 32% shortened the fermentation time from 20 to 15.5 hours due to an increased kLa and the formation of more dispersed mycelia. researchgate.net

Maintaining an optimal dissolved oxygen (DO) concentration is also vital for cell growth and product formation. frontiersin.org For Gluconobacter oxydans, the DO level needs to be continuously maintained above 20% to ensure high productivity. harbinengineeringjournal.com Control of DO can be achieved through various strategies, including manipulating the agitation speed, adjusting the aeration rate, or altering the partial pressure of oxygen in the gas phase.

The pH of the fermentation medium significantly influences enzyme activity and product formation. For this compound production with Aspergillus niger, the pH is typically maintained between 4.5 and 6.5. harbinengineeringjournal.comharbinengineeringjournal.com

A notable strategy for Gluconobacter oxydans is the application of "low pH stress." This approach involves conducting the fermentation at a low pH (around 2.5-3.5) without the addition of neutralizers. nih.govnih.gov This low pH environment can inhibit the further oxidation of this compound to 2-ketothis compound, thereby increasing the yield of the desired product to over 95%. nih.govnih.gov This strategy not only improves the product yield but also reduces the risk of microbial contamination. nih.gov Studies have shown that while lower pH (2.5 and 3.5) might slightly decrease the initial rate of this compound production, it effectively limits the formation of byproducts. nih.gov

| Parameter | Microorganism | Strategy | Impact on Production |

|---|---|---|---|

| Inlet Oxygen Concentration | Aspergillus niger | Increased from 21% to 32% | Fermentation time shortened from 20 to 15.5 hours. |

| Dissolved Oxygen | Gluconobacter oxydans | Maintained above 20% | Ensures high productivity of 5-keto-d-gluconate. |

| pH | Gluconobacter oxydans | Low pH stress (2.5-3.5) | Inhibits byproduct formation, leading to a this compound yield of over 95%. |

Sustainable Substrate Utilization in this compound Fermentation

The cost of the carbon source is a significant factor in the economics of this compound production. Consequently, there is a growing interest in utilizing low-cost, renewable, and sustainable substrates derived from agro-industrial byproducts. nih.govfrontiersin.org These materials are rich in carbohydrates that can be converted to glucose and subsequently to this compound.

A wide range of agro-industrial wastes have been investigated for this purpose, including:

Fruit Wastes: Banana and grape musts have been successfully used as substrates for this compound production by Aspergillus niger. niscpr.res.inresearchgate.net

Lignocellulosic Biomass: Hydrolysates from sugarcane, corn stover, and corn cobs are promising feedstocks. nih.govfrontiersin.org For example, a nearly 100% conversion of glucose from pretreated sweetgum to this compound has been achieved. auburn.edu

Starch-based Wastes: Potato pulp, a residue from starch production, has been hydrolyzed and fermented to produce 81.4 g/L of this compound with a yield of 94.9%. acs.org

Whey: Deproteinized cheese whey, a byproduct of the dairy industry, has been used as a fermentation medium for Aspergillus niger, producing up to 92 g/L of this compound when supplemented with a small amount of glucose. researchgate.netsrce.hrnih.gov

The use of these sustainable substrates not only reduces the cost of raw materials but also contributes to a circular economy by valorizing waste streams. mdpi.com

| Substrate | Microorganism | This compound Titer (g/L) | Yield |

|---|---|---|---|

| Banana Must | Aspergillus niger ORS-4 | 39.6 | 40.08% |

| Sugarcane Molasses (HCF treated) | Aspergillus niger ORS-4 | 34.6 | 38.5% |

| Potato Pulp Hydrolysate | Gluconobacter oxydans DSM 2003 | 81.4 | 94.9% |

| Deproteinized Whey (with 0.5% glucose) | Aspergillus niger (immobilized) | 92 | - |

| Sweetgum Hydrolysate | Gluconobacter oxydans | - | ~100% conversion |

Valorization of Agro-Industrial Byproducts and Waste Streams

The microbial fermentation process is highly adaptable to a variety of carbohydrate-rich substrates. frontiersin.orgresearchgate.net Utilizing agro-industrial residues as carbon sources for fermentation is a cost-effective strategy, as these materials are abundant and inexpensive. frontiersin.orgresearchgate.net Research has focused on various byproducts, including molasses, fruit musts, starch hydrolysates, and lignocellulosic materials, to replace purified glucose in this compound production. frontiersin.orgmdpi.com

Sugarcane juice and molasses, byproducts of the sugar industry, are excellent substrates for this compound fermentation due to their high sugar content. nih.govuminho.pt Molasses, in particular, is a cost-effective option. researchgate.net However, it sometimes requires pretreatment to improve microbial growth and product yield. For instance, treating cane molasses with potassium hexacyanoferrate (HCF) has been shown to significantly increase this compound production by Aspergillus niger, with one study reporting an increase from 12.0 g/L to 60.3 g/L after treatment. researchgate.net

The yeast-like fungus Aureobasidium pullulans has also been successfully used to produce this compound from sugarcane molasses. uminho.pt Studies have explored different bioreactor configurations to optimize production, highlighting the importance of high dissolved oxygen levels for the efficient conversion of glucose to this compound. uminho.pt

Table 1: this compound Production from Sugarcane Byproducts

| Microorganism | Substrate | Pretreatment | This compound Titer (g/L) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aspergillus niger ORS-4.410 | Cane Molasses | HCF Treatment | 60.3 | 61.3 | researchgate.net |

| Aureobasidium pullulans | Sugarcane Molasses | None | 75 | ~100 (g/g of glucose consumed) | uminho.pt |

Grape and banana musts, which are rich in fermentable sugars, have proven to be effective substrates for this compound production. mdpi.comresearchgate.netscribd.com Fermentation of these musts using Aspergillus niger can yield high concentrations of this compound. Studies have shown that crude grape must and banana must can result in this compound levels of 62.6 g/L and 54.6 g/L, respectively. researchgate.netscribd.com

Purification of these musts, often referred to as rectification, can further enhance the yield by 20-21%. researchgate.netscribd.com Rectified grape must, in particular, has been identified as a superior substrate, achieving a this compound concentration of 73.2 g/L with an 80.6% yield. researchgate.netscribd.com

Table 2: this compound Production from Fruit Musts by Aspergillus niger

| Substrate | This compound Titer (g/L) | Yield (%) | Reference |

|---|---|---|---|

| Crude Grape Must | 62.6 | - | researchgate.netscribd.com |

| Rectified Grape Must | 73.2 | 80.6 | researchgate.netscribd.com |

| Crude Banana Must | 54.6 | - | researchgate.netscribd.com |

Starch from sources like corn and rice represents another abundant and low-cost feedstock for this compound production. walshmedicalmedia.comresearchgate.netnih.gov Starch must first be hydrolyzed into glucose before it can be fermented. This is typically achieved through a two-step enzymatic process involving α-amylase for liquefaction and amyloglucosidase for saccharification. walshmedicalmedia.comresearchgate.net

A process known as simultaneous saccharification and fermentation (SSF) has been effectively used for this compound production from corn starch. walshmedicalmedia.com In this approach, the enzymatic hydrolysis of starch occurs concurrently with the fermentation of glucose by microorganisms like Aspergillus niger. This integrated process can achieve high product concentrations, with studies reporting repeated batch production yielding up to 272 g/L of this compound from 300 g/L of corn starch. walshmedicalmedia.comresearchgate.net Washed rice water, a waste product containing significant amounts of starch, has also been successfully upgraded to this compound using a catalytic approach, demonstrating the potential of this waste stream. nih.gov

Lignocellulosic biomass, which includes agricultural residues like corncobs and sugarcane bagasse, is a vast and underutilized resource for producing value-added chemicals. auburn.eduacs.orgjournalijdr.com These materials are primarily composed of cellulose, hemicellulose, and lignin (B12514952). acs.org Through pretreatment and hydrolysis, the cellulose and hemicellulose can be broken down into fermentable sugars, such as glucose and xylose, which can then be converted to this compound. auburn.eduncsu.edu

Gluconobacter oxydans is a bacterium known for its high efficiency in oxidizing glucose to this compound. mdpi.commdpi.com Studies using enzymatic hydrolysate from corncobs have shown that G. oxydans can produce 98.8 g/L of this compound from an initial glucose concentration of 100 g/L, achieving a yield of 96%. mdpi.com Similarly, sugarcane bagasse, after pretreatment and enzymatic hydrolysis, has been used for catalytic oxidation to produce this compound with a yield close to 80%. journalijdr.com

Pretreatment Technologies for Lignocellulosic Biomass

The complex and rigid structure of lignocellulosic biomass makes it resistant to enzymatic degradation. sciopen.com Therefore, a pretreatment step is essential to break down the structure, remove lignin, and increase the accessibility of cellulose and hemicellulose to enzymes for hydrolysis. ncsu.eduresearchgate.netwalshmedicalmedia.com Pretreatment technologies are broadly classified into physical, chemical, and biological methods. ncsu.eduresearchgate.net

Physical Pretreatment: These methods, such as milling and grinding, reduce the particle size and crystallinity of the biomass, increasing the surface area available for enzymatic attack. researchgate.net

Chemical Pretreatment: This is the most common approach and involves using chemicals to alter the composition and structure of the biomass. ncsu.eduresearchgate.net

Acid Pretreatment: Dilute acids, like sulfuric acid, are used at moderate temperatures to effectively hydrolyze hemicellulose and expose the cellulose. walshmedicalmedia.com this compound itself has been investigated as a recyclable acid-catalyst for pretreating lignocellulose, effectively degrading and separating hemicellulose and lignin. acs.org

Alkali Pretreatment: Reagents like sodium hydroxide are used to remove lignin and a significant portion of hemicellulose, which increases the porosity of the biomass.

Ammonia Fiber Expansion (AFEX): This process uses liquid ammonia to cause swelling and disruption of the cell wall structure, leading to the decrystallization of cellulose and depolymerization of hemicellulose and lignin. walshmedicalmedia.com

Organosolv: This method employs organic solvents to break the bonds between lignin and hemicellulose. researchgate.net

Physicochemical Pretreatment: These methods combine both physical and chemical processes. Examples include steam explosion and liquid hot water treatment, which use high pressure and temperature to break down the biomass structure. researchgate.net

Biological Pretreatment: This method uses microorganisms, such as fungi, to degrade lignin and hemicellulose, offering a more environmentally friendly but slower alternative to chemical methods. researchgate.net

Co-production of this compound with Other Value-Added Compounds

One example is the co-production of this compound and fructo-oligosaccharides (FOS) from sugarcane molasses using Aureobasidium pullulans. uminho.pt In this process, high oxygenation favors this compound production, while lower oxygen levels support the synthesis of FOS. Under optimized conditions in an airlift bioreactor, titers of 75 g/L for this compound and 65 g/L for FOS have been achieved. uminho.pt

Another integrated approach involves the processing of grape bagasse and potato wastes to co-produce bacterial cellulose (BC) and this compound using the bacterium Komagataibacter xylinus. mdpi.com After hydrolysis of the mixed waste stream, fermentation in an airlift bioreactor yielded 4 g/L of dried BC and 26.41 g/L of this compound. mdpi.com

Furthermore, this compound itself can serve as a precursor for other valuable chemicals. For instance, it can be overoxidized to produce keto-gluconic acids, glucuronic acid, and glucaric acid, which are platform chemicals for synthesizing various short-chain organic acids like tartaric acid and ascorbic acid. nih.gov

Table 3: Co-production of this compound with Other Compounds

| Feedstock | Microorganism | Co-product | This compound Titer | Co-product Titer | Reference |

|---|---|---|---|---|---|

| Sugarcane Molasses | Aureobasidium pullulans | Fructo-oligosaccharides | 75 g/L | 65 g/L | uminho.pt |

Integrated Processes for Xylooligosaccharides and this compound

Lignocellulosic biomass, a renewable and abundant resource, is a key substrate in modern biorefineries. Integrated processes that coproduce xylooligosaccharides (XOS) and this compound leverage the different fractions of this biomass. XOS are high-value prebiotics derived from the hemicellulose fraction, while this compound is produced from the glucose-rich cellulose fraction.

A notable approach involves using an organic acid, such as acetic acid or even this compound itself, for the pretreatment of lignocellulosic materials like sugarcane bagasse or corncob. This pretreatment selectively hydrolyzes the hemicellulose into XOS. The remaining cellulose-rich solid fraction is then subjected to enzymatic hydrolysis to release glucose, which is subsequently fermented to produce this compound.

One study demonstrated an integrated process using sugarcane bagasse where an initial acetic acid prehydrolysis step yielded a high XOS yield. The subsequent enzymatic hydrolysis of the cellulose fraction and fermentation of the resulting glucose by Gluconobacter oxydans ATCC 621H resulted in a high yield of this compound. This process highlights an economically feasible option for the comprehensive utilization of sugarcane bagasse, co-producing approximately 105 g of XOS and 340 g of this compound from 1 kg of dried sugarcane bagasse. nih.govnih.gov

Another innovative strategy utilizes this compound for the pretreatment of corncob. This approach not only produces XOS but also enriches the process with a self-providing catalyst. Research has shown that a maximum XOS yield of 56.2% can be achieved from corncob using this method. mdpi.comresearchgate.net

| Feedstock | Pretreatment Catalyst | Product 1 | Yield | Product 2 | Yield | Reference |

|---|---|---|---|---|---|---|

| Sugarcane Bagasse | 10% Acetic Acid | Xylooligosaccharides (XOS) | 39.1% | This compound (GA) | 96.3% | nih.govnih.gov |

| Corncob | 0.6 mol/L this compound | Xylooligosaccharides (XOS) | 56.2% | Glucose (for GA production) | 86.3% cellulose conversion | mdpi.comresearchgate.net |

Simultaneous Production of this compound and Ethanol

The simultaneous production of this compound and ethanol in a single fermentation process presents an attractive prospect for biorefineries, as it allows for the conversion of sugars into both a specialty chemical and a biofuel. While research in this specific co-production is still emerging, some microorganisms and metabolic engineering strategies show promise.

The bacterium Zymomonas mobilis is well-known for its high ethanol yield and productivity from glucose via the Entner-Doudoroff pathway. nih.govnih.gov Interestingly, this bacterium also possesses the enzymatic machinery, specifically glucose-fructose oxidoreductase (GFOR) and gluconolactonase, to convert glucose to this compound. nih.gov While ethanol is the primary fermentation product under anaerobic conditions, the potential for simultaneous this compound production exists, particularly under specific process conditions that could balance the metabolic flux between the two pathways.

Another approach involves the use of Gluconobacter oxydans. In a sequential fermentation process designed for this compound and single-cell protein production from corncob hydrolysate, a notable observation was the production of a small amount of ethanol (5.7 g/L) alongside this compound (35.8 g/L) during the catalytic conversion by G. oxydans. mdpi.com This suggests a natural, albeit limited, capacity for simultaneous production that could potentially be enhanced through metabolic engineering and process optimization.

Metabolic engineering of strains like Escherichia coli also offers a viable route. By manipulating the fermentation pathways, it is possible to direct carbon flux towards both ethanol and other organic acids. While direct co-production of this compound and ethanol is not a primary focus of many studies, the principles of redirecting pyruvate and acetyl-CoA metabolism could be applied to achieve this goal.

| Microorganism | Substrate | Product 1 | Concentration/Yield | Product 2 | Concentration/Yield | Process Type | Reference |

|---|---|---|---|---|---|---|---|

| Gluconobacter oxydans | Corncob Hydrolysate | This compound | 35.8 g/L (32.9% yield) | Ethanol | 5.7 g/L (8.9% yield) | Co-fermentation | mdpi.com |

| Zymomonas mobilis | Glucose | Ethanol | Up to 98% of theoretical yield | This compound | Potential co-product | Fermentation | nih.gov |

Enzymatic Biocatalysis for Gluconic Acid Synthesis

Free Enzyme Biocatalysis Systems

Free enzyme systems involve the use of soluble enzymes in a reaction mixture. This configuration allows for maximum contact between the enzyme and the substrate, potentially leading to high reaction rates. However, the stability of the enzymes and the management of byproducts are critical considerations in these systems.

Glucose Oxidase and Glucose Dehydrogenase Applications

The primary enzymes employed for the enzymatic synthesis of gluconic acid are glucose oxidase (GOx) and glucose dehydrogenase (GDH).

Glucose Dehydrogenase (GDH): As an alternative to GOx, glucose dehydrogenase catalyzes the oxidation of glucose to gluconolactone without the production of the inhibitory byproduct, hydrogen peroxide. Different forms of GDH exist, utilizing cofactors such as NADP+ or PQQ. The membrane-bound PQQ-dependent GDH is particularly noted in bacteria like Gluconobacter oxydans. The use of GDH can be advantageous as it avoids the enzyme inactivation issues associated with hydrogen peroxide. Thermostable GDH from organisms like Sulfolobus solfataricus has been explored, offering benefits such as reduced risk of microbial contamination and higher reaction rates at elevated temperatures.

| Enzyme | Source Organism (Example) | Reaction Byproduct | Key Advantage |

| Glucose Oxidase (GOx) | Aspergillus niger | Hydrogen Peroxide (H₂O₂) | High specificity and efficiency |

| Glucose Dehydrogenase (GDH) | Gluconobacter oxydans, Sulfolobus solfataricus | None (cofactor regeneration) | Avoids H₂O₂-induced enzyme inactivation |

Ultra-Scaled Down Membrane Bioreactors for Enzyme-Catalyzed Production

Enzyme membrane bioreactors (EMRs) are an effective technology for the continuous production of this compound. These systems confine the free enzymes within the reactor using an ultrafiltration membrane, which allows for the continuous removal of the product (this compound) while retaining the enzyme for reuse. This setup offers several advantages, including high enzyme activity per unit volume, operational stability, and the elimination of diffusion limitations often seen with immobilized enzymes.

Studies have utilized various EMR configurations, such as a 10-mL Bioengineering Enzyme Membrane Reactor and a 400-mL Millipore Stirred Ultrafiltration Cell (MSUC), to study the oxidation of glucose. In one such system, a yield of approximately 75% was achieved. Another approach involves a dual membrane system where glucose oxidase is immobilized on a polymer membrane adjacent to an anion-exchange membrane. This design facilitates the selective removal of this compound, thereby reducing product inhibition and significantly increasing production rates—in some cases, up to 30 times higher than with enzymes bound directly to the anion-exchange membrane. The separative bioreactor concept further refines this by continuously separating the produced this compound across an ion-exchange membrane, which alleviates product inhibition and maintains enzyme activity.

Immobilized Enzyme and Whole-Cell Biocatalysis

Immobilization of enzymes or whole microbial cells provides a robust platform for this compound synthesis, enhancing catalyst stability, allowing for repeated use, and simplifying downstream processing.

Techniques for Enzyme Immobilization (e.g., Protein Engineering, Chemical Modification)

Immobilizing enzymes on solid supports is a common strategy to improve their operational stability and reusability. Various materials, including polymer membranes, porous silica (B1680970), and magnetic nanoparticles, have been used as supports.

Protein Engineering: Genetic modification techniques can be employed to enhance the properties of enzymes like glucose oxidase for better performance in industrial processes. This can include improving stability, resistance to oxidation, or introducing specific functionalities. For instance, protein engineering has been used to introduce a free thiol group near the active site of glucose oxidase, allowing for the site-specific attachment of gold nanoparticles. This modification facilitates direct electrical communication with an electrode, which is beneficial for applications like biofuel cells and biosensors.

Chemical Modification: Chemical modification of enzymes can also improve their immobilization and stability. For example, modifying glucose oxidase with palmitic acid has been shown to reinforce its immobilization. Another technique involves surface amine modification using ε-Poly-l-lysine as an amino donor for both glucose oxidase and catalase, which resulted in a 1.56-fold higher activity recovery after immobilization. These modifications aim to create stronger and more stable linkages between the enzyme and the support material.

| Immobilization Approach | Example Technique | Benefit for this compound Production |

| Physical Adsorption/Entrapment | Immobilization on porous silica (MM-SBA-15) | Enhanced stability and multiple reuses. |

| Covalent Binding | Attachment to polymer membranes | High enzyme loading and stability. |

| Protein Engineering | Site-specific genetic modification | Improved stability and functionality. |

| Chemical Modification | Surface amine modification with ε-Poly-l-lysine | Increased activity recovery post-immobilization. |

Whole-Cell Immobilization for Enhanced Stability and Reusability

Using whole microbial cells as biocatalysts leverages the native enzymatic machinery within a more stable cellular environment. The key organisms for this purpose, Aspergillus niger and Gluconobacter oxydans, can be immobilized on various supports.

Aspergillus niger : Mycelia of A. niger have been successfully immobilized on supports like polyurethane foam and cellulose (B213188) microfibrils. Immobilized A. niger has demonstrated higher this compound production compared to free cells and can be reused in repeated-batch fermentations. For instance, mycelia immobilized in polyurethane foam produced 92 g of this compound per liter from a whey-based medium, compared to 69 g/L by free mycelia. In another study using a bubble-column fermenter, immobilized A. niger reached a this compound concentration of 143 g/L.

Gluconobacter oxydans : This bacterium is well-suited for continuous fermentation processes. Immobilization of G. oxydans cells has been explored to enhance productivity and stability. While specific examples for this compound are part of broader industrial applications, the principle of immobilizing these cells is established for producing various oxidized sugar products.

Other microorganisms, such as Pseudomonas plecoglossicida, have been immobilized in materials like calcium alginate for the production of related compounds like 2-keto-d-gluconic acid, demonstrating excellent reusability and stability over multiple cycles. This highlights the potential of whole-cell immobilization for robust and continuous bioproduction processes.

| Microorganism | Immobilization Support | Achieved this compound Conc. / Yield | Reference |

| Aspergillus niger | Polyurethane Foam | 92 g/L | |

| Aspergillus niger | Polyurethane Foam | 143 g/L | |

| Aspergillus niger (recombinant) | Glass Wool | 90% conversion yield over 10 batches | |

| Aspergillus niger | Polyurethane Sponge | 110.94 g/L (in 3rd-4th cycle) |

Multi-Enzymatic Systems for Direct Conversion from Complex Substrates

The synthesis of this compound can be achieved directly from complex polysaccharides and disaccharides through the application of multi-enzymatic systems. These systems, often referred to as enzyme cascades, combine the catalytic activities of several enzymes in a single pot to convert substrates like starch, sucrose, and lignocellulosic biomass into this compound without the need to isolate intermediate products. This approach enhances efficiency by channeling substrates between enzymes, reducing reaction times, and potentially lowering production costs.

Conversion from Starch

Starch, a polymer of glucose, requires an initial hydrolysis step before the oxidation of glucose to this compound. Multi-enzyme systems designed for this purpose typically pair a starch-hydrolyzing enzyme with glucose oxidase.

A chemoenzymatic cascade system was developed by co-immobilizing glucoamylase (GA) and glucose oxidase (GOx) onto mesoporous silica nanoparticles that also contained Au nanoparticles (GA&GOx@Au–SiO2). rsc.org In this system, glucoamylase first hydrolyzes starch into glucose. The glucose is then immediately oxidized by glucose oxidase to form this compound. The proximity of the enzymes on the nanoparticle surface facilitates rapid transport of the glucose intermediate and allows for the timely removal of hydrogen peroxide (H₂O₂), a byproduct that can be detrimental to enzyme stability. rsc.org This system achieved a high this compound yield of 97.8% within just 30 minutes and maintained over 83% of its initial activity after 10 cycles. rsc.org

| System | Substrate | Enzymes | Support/Immobilization | Conversion Yield/Efficiency | Reaction Time | Key Findings |

| Chemoenzymatic Cascade rsc.org | Starch | Glucoamylase (GA), Glucose Oxidase (GOx) | Au-SiO₂ Nanoparticles | 97.8% Yield | 30 min | Proximity effect improves intermediate transport and H₂O₂ removal, enhancing yield and stability. |

| Hybrid Nanoflowers nih.govacs.org | Starch | Glucoamylase (GA), Glucose Oxidase (GOx) | Co-immobilized Hybrid Nanoflowers | 92.12% Efficiency | 80 min | Substrate channeling effect increased overall enzyme activity by 1.5 times compared to free enzymes. |

Conversion from Sucrose

Sucrose, a disaccharide composed of glucose and fructose, can be converted to this compound in a process that also yields fructose as a valuable byproduct. A multi-enzyme system for this conversion employs invertase, glucose oxidase, and catalase. nih.govresearchgate.net

In this cascade, invertase first hydrolyzes sucrose into its constituent monosaccharides: glucose and fructose. Subsequently, glucose oxidase selectively oxidizes the glucose to this compound. Catalase is included to decompose the hydrogen peroxide byproduct into water and oxygen, protecting the other enzymes from inactivation. nih.govresearchgate.net Research conducted in an airlift reactor under optimized conditions of 40 °C and pH 6.0 showed a total conversion of sucrose and glucose, with the maximum yield of this compound achieved within 3.8 hours. This system demonstrated a volumetric productivity of approximately 7.0 g L⁻¹ h⁻¹. nih.gov

| System | Substrate | Enzymes | Reactor Type | Volumetric Productivity | Reaction Time | Key Findings |

| Airlift Reactor nih.gov | Sucrose | Invertase, Glucose Oxidase (GOx), Catalase | Airlift Reactor | ~7.0 g L⁻¹ h⁻¹ | 3.8 hours | Achieved total conversion of sucrose and glucose, with fructose as a byproduct. |

Conversion from Lignocellulosic Biomass

Lignocellulosic biomass, such as agricultural residues like corn and wheat straw, represents a more complex and abundant substrate for this compound production. researchgate.net These materials primarily consist of cellulose, hemicellulose, and lignin (B12514952). Converting them requires a more elaborate enzyme cascade to first break down the cellulose polymer into glucose.

One-pot conversion of corn straw to this compound has been achieved using a co-immobilized system of cellulase, glucose oxidase, and catalase on a reversible soluble polymer. researchgate.net In this process, cellulase hydrolyzes the cellulose component of the straw into glucose, which is then converted to this compound by glucose oxidase, with catalase managing the H₂O₂ byproduct. This system achieved a conversion rate of 61.41% of the cellulose in corn straw to this compound. The use of a reversible polymer carrier is notable as it allowed for the recovery of the enzymes from the solid-rich hydrolysate, maintaining over 52% activity after six recycling uses. researchgate.net

Similarly, research on pretreated wheat straw using a commercial enzyme mix (Cellic CTec2), which contains oxidative enzymes and β-glucosidase, resulted in the production of both this compound and cellobionic acid. nih.gov This system achieved an 85% cellulose conversion, yielding 4.1 g/L of this compound after 144 hours. This was a significant improvement over older enzyme preparations that had 25% lower conversion yields and did not produce this compound. nih.gov

A biocatalytic system was also developed for the conversion of monosaccharides from pretreated birch biomass. uts.edu.au This system used co-immobilized xylose dehydrogenase, glucose dehydrogenase, and 3-hydroxybutyrate dehydrogenase to produce xylonic acid and this compound, achieving a 95.6% conversion rate for this compound in 90 minutes. The third enzyme was included for the simultaneous regeneration of the necessary enzymatic cofactor. uts.edu.au

| System | Substrate | Enzymes | Support/Immobilization | Conversion/Yield | Reaction Time | Key Findings |

| Reversible Soluble Polymer System researchgate.net | Corn Straw | Cellulase, Glucose Oxidase, Catalase | Reversible Soluble Polymer (Eudragit L-100) | 61.41% conversion of cellulose to this compound | - | Enzyme carrier allows for recycling; over 52% activity maintained after 6 cycles. |

| Commercial Enzyme Mix nih.gov | Pretreated Wheat Straw | Oxidative enzymes (e.g., LPMOs), β-glucosidase | - | 85% cellulose conversion; 4.1 g/L this compound produced | 144 hours | Demonstrates the effectiveness of modern enzyme preparations containing oxidative enzymes for direct conversion. |

| Cofactor Regeneration System uts.edu.au | Pretreated Birch Biomass | Xylose dehydrogenase (XDH), Glucose dehydrogenase (GDH), 3-hydroxybutyrate dehydrogenase (3HBDH) | Mesoporous silica SBA-15 | 95.6% conversion to this compound | 90 min | Efficiently converts both glucose and xylose while regenerating the necessary cofactor in the same system. |

Chemical Synthesis and Derivatization Research of Gluconic Acid

Novel Approaches for Gluconic Acid Chemical Synthesis

The chemical synthesis of this compound, a valuable platform chemical, has traditionally relied on methods such as the nonselective oxidation of glucose. mdpi.com However, these processes can be expensive, exhibit low conversion rates and yields, and may produce toxic byproducts. mdpi.com Consequently, significant research has been dedicated to developing more efficient and environmentally friendly synthesis routes.